N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic small molecule characterized by a furo[3,2-g]chromen-7-one core substituted with a 3,5-dimethyl group and a propanamide side chain linked to a cycloheptyl moiety. The cycloheptyl group introduces significant steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents .
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C23H27NO4/c1-14-13-27-20-12-21-19(11-18(14)20)15(2)17(23(26)28-21)9-10-22(25)24-16-7-5-3-4-6-8-16/h11-13,16H,3-10H2,1-2H3,(H,24,25) |
InChI Key |
DDGSMXIZEZUXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps
Synthesis of the Furochromenyl Core: The furochromenyl core can be synthesized through a multicomponent reaction involving hydroxycoumarins, arylglyoxals, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromenyl moiety in acidic media.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using cycloheptylamine.
Formation of the Propanamide Chain: The propanamide chain can be formed by reacting the intermediate product with propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl group or the propanamide chain using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving furochromenyl derivatives.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The furochromenyl moiety may interact with enzymes or receptors, modulating their activity. The cycloheptyl group and propanamide chain can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The furochromen core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) is conserved across analogs, but substituents on the propanamide side chain vary, influencing physicochemical and biological properties. Key analogs include:
N-(2-(1H-imidazol-4-yl)ethyl) Derivative (NFP, ZINC08764437)
- Substituent : 2-(1H-imidazol-4-yl)ethyl
- Key Features: Exhibits inhibition of Cathepsin L, interacting with catalytic triad residues (Cys25, Met161, Asp162) and other residues (Ala138, Gly139) .
N-(2-chlorobenzyl) Derivative
- Substituent : 2-chlorobenzyl
N-propylpropanamide (ZINC2150120)
- Substituent : Propyl
- Key Features :
N-(3-methoxybenzyl)acetamide (D146-0286)
- Substituent : 3-methoxybenzyl
- Key Features :
Propanoic Acid Derivative
- Substituent: Propanoic acid
- Key Features :
Key Observations:
Molecular Weight and Lipophilicity: The cycloheptyl derivative (375.44 Da) is heavier than the propyl analog (327.37 Da) but lighter than D146-0286 (405.45 Da).
Biological Activity :
- Only NFP (ZINC08764437) has demonstrated explicit biological activity, targeting Cathepsin L via interactions with catalytic triad residues. The cycloheptyl analog’s activity remains speculative but may share similar binding modes due to the conserved furochromen core.
Functional Group Impact: Polar groups (e.g., imidazole, methoxy) enhance target engagement through hydrogen bonding, while nonpolar groups (e.g., cycloheptyl, chlorobenzyl) may improve pharmacokinetics at the expense of solubility.
Biological Activity
Overview of N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. It features a complex structure that includes a cycloheptyl group and a furochromene moiety, which may contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of furochromene compounds can selectively inhibit tumor-associated carbonic anhydrases (CAs), particularly CAs IX and XII. These enzymes are recognized as potential targets for cancer therapy due to their role in tumor growth and metastasis under hypoxic conditions. Although specific data on this compound is limited, its structural similarity to other furochromene derivatives suggests it may exhibit similar anticancer properties .
The proposed mechanism of action for compounds in this class often involves the inhibition of carbonic anhydrases, which can lead to reduced tumor acidity and improved efficacy of chemotherapeutic agents. This inhibition may also affect cellular proliferation and apoptosis pathways, thereby enhancing the therapeutic potential against various cancer types.
Additional Biological Activities
Furochromene derivatives have been studied for various biological activities including:
- Antioxidant Activity : These compounds may exhibit free radical scavenging properties.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms.
However, specific studies focusing on this compound are necessary to substantiate these claims.
Data Table: Comparison of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
